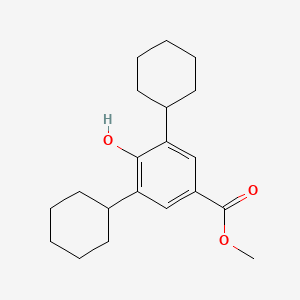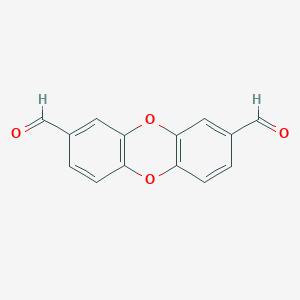
Oxanthrene-2,8-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with aldehyde groups at the 2 and 8 positions. This compound is part of the dibenzodioxin family, which includes various derivatives with significant chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the 1,4-dioxin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Aldehyde Groups: The aldehyde groups are introduced at the 2 and 8 positions through formylation reactions.
Industrial Production Methods
Industrial production methods for Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Dibenzo[b,e][1,4]dioxin-2,8-dicarboxylic acid
Reduction: Dibenzo[b,e][1,4]dioxin-2,8-dimethanol
Substitution: Various substituted dibenzodioxin derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of dibenzodioxins.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, its derivatives may interact with the aryl hydrocarbon receptor, affecting gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,e][1,4]dioxin: The parent compound without the aldehyde groups.
Polychlorinated dibenzodioxins: Chlorinated derivatives known for their environmental persistence and toxicity.
Polybrominated dibenzodioxins: Brominated analogs with similar properties to polychlorinated dibenzodioxins.
Uniqueness
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde is unique due to the presence of aldehyde groups at specific positions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
856053-86-6 |
|---|---|
Formule moléculaire |
C14H8O4 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
dibenzo-p-dioxin-2,8-dicarbaldehyde |
InChI |
InChI=1S/C14H8O4/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-8H |
Clé InChI |
RXZUBLNYBZADKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)OC3=C(O2)C=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


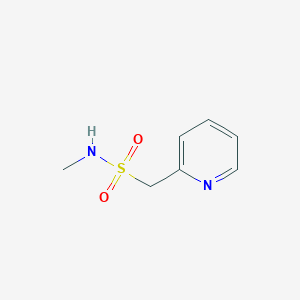
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
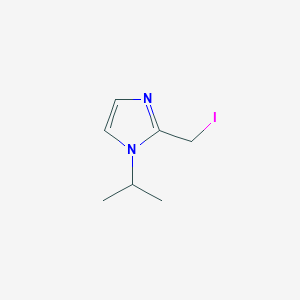
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)

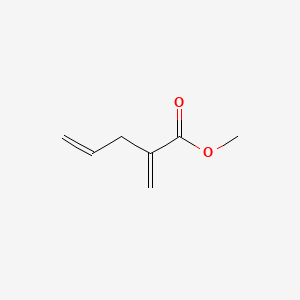


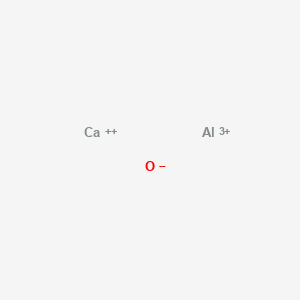

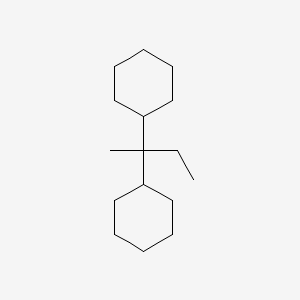
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)

